Cas no 1251682-87-7 (N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine)

N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 化学的及び物理的性質
名前と識別子
-
- [4-(3,4-difluoroanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone
- N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
-
- インチ: 1S/C20H18F2N4O/c1-12-4-6-14-18(25-13-5-7-16(21)17(22)10-13)15(11-23-19(14)24-12)20(27)26-8-2-3-9-26/h4-7,10-11H,2-3,8-9H2,1H3,(H,23,24,25)
- InChIKey: XHDMTMOHRZCACO-UHFFFAOYSA-N
- ほほえんだ: C(C1=C(NC2=CC=C(F)C(F)=C2)C2C(N=C1)=NC(C)=CC=2)(N1CCCC1)=O
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3406-2513-4mg |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 4mg |
$66.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-1mg |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 1mg |
$54.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-5mg |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 5mg |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-10mg |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-2mg |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-3mg |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 3mg |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-10μmol |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-5μmol |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 5μmol |
$63.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-15mg |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F3406-2513-2μmol |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine |
1251682-87-7 | 2μmol |
$57.0 | 2023-09-10 |
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine 関連文献
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Marc A. Little,Malcolm A. Halcrow,Michaele J. Hardie Chem. Commun., 2013,49, 1512-1514
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
Zhifu Liu,Lichao Wang,Zhe Zhao J. Mater. Chem. A, 2016,4, 13155-13165
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
-
10. 1-Dimensional porous α-Fe2O3 nanorods as high performance electrode material for supercapacitorsSudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amineに関する追加情報
Comprehensive Overview of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS No. 1251682-87-7)
The compound N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251682-87-7) represents an important heterocyclic molecule in modern medicinal chemistry and pharmaceutical research. This 1,8-naphthyridine derivative has gained significant attention due to its unique structural features and potential biological activities. The presence of both difluorophenyl and pyrrolidine-carbonyl moieties makes this compound particularly interesting for drug discovery applications targeting various disease pathways.
Recent scientific literature indicates growing interest in naphthyridine-based compounds like 1251682-87-7 for their potential as kinase inhibitors. Many researchers are investigating how the 7-methyl substitution and pyrrolidine-1-carbonyl group influence the molecule's binding affinity and selectivity. The compound's molecular weight of 380.39 g/mol and calculated LogP of 3.12 suggest favorable pharmacokinetic properties, making it a valuable scaffold for further medicinal chemistry optimization.
The synthesis of N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions starting from commercially available 2-amino-6-methylnicotinic acid. Key steps include the formation of the 1,8-naphthyridine core, followed by introduction of the 3,4-difluorophenylamine moiety and subsequent pyrrolidine carbonyl functionalization. Recent advances in flow chemistry have improved the yield and purity of such complex heterocyclic systems.
In pharmacological studies, analogs of CAS 1251682-87-7 have shown promising activity against various protein targets. The difluorophenyl group is known to enhance metabolic stability, while the pyrrolidine carbonyl fragment often contributes to target binding through hydrogen bond interactions. These structural features align with current trends in fragment-based drug design and molecular hybridization strategies.
From a commercial perspective, N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine serves as an important building block in pharmaceutical R&D. The global market for specialty heterocyclic compounds is projected to grow at 6.8% CAGR through 2028, driven by increasing demand for novel drug candidates. Suppliers typically offer this compound in milligram to kilogram quantities with >95% HPLC purity, catering to both academic and industrial researchers.
Storage and handling recommendations for 1251682-87-7 include protection from light and moisture at -20°C under inert atmosphere. The compound shows good stability in DMSO solutions for biological screening purposes. Analytical characterization typically includes 1H/13C NMR, HPLC-MS, and elemental analysis to confirm identity and purity.
Recent patent literature reveals growing interest in 1,8-naphthyridine derivatives containing difluorophenyl substitutions for various therapeutic applications. The specific combination of 7-methyl and pyrrolidine-1-carbonyl groups in CAS 1251682-87-7 appears to offer unique advantages in terms of solubility and membrane permeability compared to simpler analogs.
For researchers working with N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine, proper analytical methods are crucial. Reverse-phase HPLC with UV detection at 254 nm is commonly employed, along with LC-MS for impurity profiling. The compound's UV-Vis spectrum typically shows absorption maxima around 280 nm and 350 nm in methanol solution.
The future development of 1251682-87-7 and related compounds will likely focus on structure-activity relationship studies to optimize pharmacological properties. Computational chemistry approaches, including molecular docking and ADMET prediction, are increasingly used to guide the design of next-generation naphthyridine-based bioactive molecules with improved target selectivity and safety profiles.
In conclusion, N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine (CAS 1251682-87-7) represents a versatile chemical entity with significant potential in drug discovery. Its balanced physicochemical properties and modular structure make it particularly valuable for medicinal chemistry programs targeting challenging biological targets. As research continues, we anticipate new applications emerging for this interesting heterocyclic scaffold in various therapeutic areas.
1251682-87-7 (N-(3,4-difluorophenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine) 関連製品
- 332022-22-7(1H-Pyrrole-1-aceticacid, 3-acetyl-2,5-dihydro-4-hydroxy-2-(4-methylphenyl)-5-oxo-)
- 1396893-05-2(1-cyclopentyl-3-{5-(2E)-3-phenylprop-2-enoyl-4H,5H,6H,7H-1,3thiazolo5,4-cpyridin-2-yl}urea)
- 2227815-23-6((1R)-2-amino-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol)
- 119695-82-8(1-2-(propan-2-yl)phenylpiperazine)
- 946275-37-2(1-(4-{(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxymethyl}benzoyl)-2,3-dihydro-1H-indole)
- 2228610-47-5(1-2-(3,3-dimethylcyclohexyl)ethylpiperazine)
- 1893156-05-2((4-Fluoro-1-benzothiophen-3-yl)methanamine)
- 2229465-60-3(tert-butyl N-4-(1-cyano-1-methylethyl)-2-methylphenylcarbamate)
- 1507532-72-0(1-(3-cyclopropylphenyl)-2-(methylamino)ethan-1-ol)
- 1479951-50-2(3-amino-1-(2,4,5-trimethoxyphenyl)propan-1-ol)




